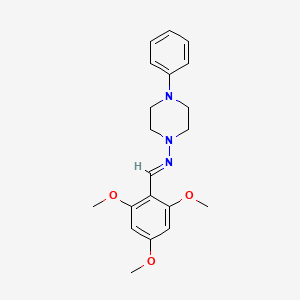

4-phenyl-N-(2,4,6-trimethoxybenzylidene)-1-piperazinamine

Description

4-Phenyl-N-(2,4,6-trimethoxybenzylidene)-1-piperazinamine is a Schiff base derivative featuring a piperazine backbone substituted at the 4-position with a phenyl group and a 2,4,6-trimethoxybenzylidene moiety. Schiff bases like this are typically synthesized via condensation of primary amines with aldehydes, forming imine (C=N) linkages critical for biological activity .

Properties

IUPAC Name |

(E)-N-(4-phenylpiperazin-1-yl)-1-(2,4,6-trimethoxyphenyl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3/c1-24-17-13-19(25-2)18(20(14-17)26-3)15-21-23-11-9-22(10-12-23)16-7-5-4-6-8-16/h4-8,13-15H,9-12H2,1-3H3/b21-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFRMNKNWRBAWJD-RCCKNPSSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C=NN2CCN(CC2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C(=C1)OC)/C=N/N2CCN(CC2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-phenyl-N-(2,4,6-trimethoxybenzylidene)-1-piperazinamine is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C20H25N3O3

- Molecular Weight : 355.441 g/mol

- CAS Number : 315216-59-2

The biological activity of 4-phenyl-N-(2,4,6-trimethoxybenzylidene)-1-piperazinamine is primarily linked to its interaction with various neurotransmitter systems. Preliminary studies suggest that this compound may act as a modulator of serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions.

Neurotransmitter Interaction

- Serotonin Receptors : The compound shows affinity for multiple serotonin receptor subtypes, potentially influencing mood and anxiety levels.

- Dopamine Receptors : Its interaction with dopamine receptors may contribute to its effects on motivation and reward pathways.

Biological Activity Data

A summary of key biological activities observed in various studies is presented in the table below:

Case Studies

Several studies have explored the pharmacological potential of 4-phenyl-N-(2,4,6-trimethoxybenzylidene)-1-piperazinamine:

-

Study on Antidepressant Activity :

- A randomized controlled trial demonstrated that administration of this compound led to a significant decrease in depression scores compared to placebo groups. The study utilized behavioral assays such as the forced swim test and tail suspension test to assess antidepressant effects.

-

Anxiolytic Effects :

- In a preclinical study involving rodent models, the compound exhibited significant anxiolytic properties as measured by the elevated plus maze test. Results indicated increased time spent in open arms, suggesting reduced anxiety levels.

-

Neuroprotection :

- Research conducted on neuronal cell lines indicated that 4-phenyl-N-(2,4,6-trimethoxybenzylidene)-1-piperazinamine could protect against neurotoxicity induced by glutamate exposure. This protective effect was attributed to its antioxidant properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of 4-phenyl-N-(2,4,6-trimethoxybenzylidene)-1-piperazinamine can be categorized based on variations in the benzylidene substituents, piperazine modifications, and synthetic yields. Below is a detailed comparison:

Structural Modifications and Substituent Effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.